molecular formula C15H13N7OS B2466156 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034324-55-3

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2466156
CAS No.: 2034324-55-3
M. Wt: 339.38
InChI Key: GOHFSWSMTRHYFF-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H13N7OS and its molecular weight is 339.38. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7OS/c23-14(11-3-4-12-13(6-11)21-24-20-12)16-5-1-2-10-7-17-15-18-9-19-22(15)8-10/h3-4,6-9H,1-2,5H2,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHFSWSMTRHYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound is synthesized through a multi-step process involving the reaction of [1,2,4]triazolo[1,5-a]pyrimidine derivatives with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. The synthesis typically yields high-purity compounds suitable for biological testing. The molecular formula of the compound is C13H12N5O2SC_{13}H_{12}N_5O_2S, with a molecular weight of 304.34 g/mol. Its structural characteristics include a triazole ring and a thiadiazole moiety, which are known to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole and thiadiazole structures exhibit potent antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.25 to 8 µg/mL depending on the specific derivative tested .

CompoundMIC (µg/mL)Target Organism
Compound A0.5S. aureus
Compound B1.0E. coli
Compound C0.25Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro. For example, a related compound demonstrated comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound may serve as a viable alternative in treating inflammatory conditions .

Anticancer Properties

Preliminary research into the anticancer effects of this compound has yielded promising results. In vitro assays have shown that it can induce apoptosis in various cancer cell lines such as human melanoma (B16-F10) and monocytic cell lines (U937 and THP-1). The IC50 values for these activities ranged from 16 to 20 µM . This indicates that modifications to the chemical structure can enhance its potency against specific cancer types.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several triazole derivatives against clinical isolates of S. aureus. The results indicated that compounds with the benzo[c][1,2,5]thiadiazole scaffold exhibited significantly lower MIC values compared to traditional antibiotics.

Case Study 2: Anti-inflammatory Mechanism
Research focused on the mechanism by which related compounds reduce inflammation revealed that they inhibit the NF-kB signaling pathway. This pathway is crucial in regulating immune response and inflammation.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a triazole moiety and a benzo[c][1,2,5]thiadiazole framework. Its molecular formula is C17H18N5OC_{17}H_{18}N_5O with a molecular weight of approximately 343.8 g/mol. The specific arrangement of atoms contributes to its biological activity.

Antitumor Activity

Research has indicated that derivatives of triazolo compounds exhibit significant antitumor properties. For instance, studies have shown that certain triazolo derivatives can inhibit the proliferation of cancer cells. In one study, compounds similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide were evaluated for their cytotoxicity against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The structure-activity relationship (SAR) analysis revealed promising results with some derivatives exhibiting IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
Compound AMCF-72.94
Compound BHepG23.50

Antiviral Properties

The compound's structural features also suggest potential antiviral activity. Similar triazolo derivatives have been tested against various viruses and have shown efficacy in inhibiting viral replication. A study highlighted that modifications on the phenyl moiety could enhance biological properties toward antiviral activity . This suggests that this compound may also exhibit such properties.

Receptor Inhibition Studies

Another significant application of this compound involves its role as an inhibitor of receptor tyrosine kinases. Specifically, it has been noted that triazolo compounds can inhibit AXL receptor function. This inhibition is crucial as AXL is associated with tumor progression and metastasis. Compounds that target this receptor may offer therapeutic benefits in cancer treatment by preventing tumor cell migration and invasion .

Case Studies and Research Findings

Several studies have focused on synthesizing novel derivatives of triazolo compounds to explore their biological activities:

  • Synthesis and Evaluation : A systematic approach was taken to synthesize various substituted triazolo derivatives and evaluate their biological activities against cancer cell lines. The findings indicated that certain substitutions significantly increased cytotoxicity against targeted cells .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the antitumor activity was largely due to the inhibition of tubulin polymerization, which is vital for cell division and proliferation .
  • Pharmacological Profiles : Detailed pharmacological profiling has been conducted on several derivatives to assess their selectivity and potency against different cancer types and viral infections.

Q & A

Q. Optimization Tips :

  • Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for selectivity).
  • Use molar ratios of 1:1.1 (reagent:substrate) to minimize side products .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • 1H/13C NMR : Resolve aromatic protons (e.g., δ 10.36 ppm for amide protons in ) and confirm substituent integration .
  • HRMS : Validate molecular formulas (e.g., [M+H]+ calculated vs. observed mass error <0.1 ppm as in ) .
  • HPLC : Assess purity (>95% threshold) using C18 columns and UV detection (e.g., 254 nm) .
  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1642 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents in tubulin binding?

Methodological Answer:

  • Core Modifications : Test substitutions at the triazolopyrimidine 5- and 7-positions. For example, trifluoroethylamino groups enhance tubulin polymerization .
  • Linker Optimization : Introduce methylene spacers (e.g., propyl chain) to balance flexibility and steric hindrance .
  • Functional Group Screening : Replace benzo[c][1,2,5]thiadiazole with other heterocycles (e.g., thiadiazole in ) to assess bioactivity shifts.

Q. Experimental Design :

  • Use in vitro tubulin polymerization assays () with paclitaxel/vinca alkaloid controls.
  • Compare IC₅₀ values across analogs (e.g., fluorophenyl vs. chlorophenyl derivatives in ).

Advanced: How can researchers resolve contradictions between in vitro tubulin polymerization and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability (e.g., ’s PK parameters).
  • Resistance Models : Test in multidrug-resistant cell lines (e.g., P-gp overexpressing lines) to evaluate transporter-mediated efflux .
  • Dose Optimization : Use staggered dosing in xenografts (e.g., oral vs. IV in ) to align in vitro potency with in vivo exposure .

Q. Statistical Analysis :

  • Apply randomized block designs (split-plot for multiple variables) to account for biological variability .

Advanced: What experimental frameworks are recommended for assessing environmental fate and toxicity?

Methodological Answer:

  • Environmental Stability : Conduct hydrolysis/photolysis studies under varying pH and UV conditions (e.g., ’s abiotic transformation protocols).
  • Ecotoxicology : Use tiered assays:
    • Acute toxicity : Daphnia magna or algae growth inhibition (OECD 201/202).
    • Chronic effects : Multi-generational studies in C. elegans .
  • Biotransformation Tracking : Employ ¹⁴C-labeled compound and HPLC-MS to identify metabolites .

Advanced: How can computational methods guide the design of analogs with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate BBB permeability using PAMPA-BBB models (logBB > -1 for CNS activity).
  • Docking Studies : Map interactions with tubulin’s vinca domain (PDB: 1Z2B) to prioritize substituents with favorable binding .
  • QSAR Modeling : Corrogate descriptors like logP, PSA, and H-bond donors (e.g., ’s PK predictions).

Basic: What in vitro assays are suitable for preliminary anticancer activity screening?

Methodological Answer:

  • Cell Viability : MTT/WST-1 assays in cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Mechanistic Profiling :
    • Flow cytometry for cell cycle arrest (G2/M phase indicative of tubulin targeting) .
    • Immunofluorescence to visualize microtubule stabilization .

Advanced: How can researchers validate the compound’s mechanism of action beyond tubulin interaction?

Methodological Answer:

  • Proteomic Profiling : Perform affinity pull-down assays with biotinylated probes, followed by LC-MS/MS to identify off-targets.
  • CRISPR Screening : Knock out putative targets (e.g., proteasome subunits) and assess resistance (e.g., ’s proteasome inhibition).
  • Transcriptomics : RNA-seq to detect pathway enrichment (e.g., apoptosis, DNA damage response).

Table: Key SAR Findings from

Position Optimal Substituent Activity Impact
5-position(S)-2,2,2-Trifluoro-1-methylethylaminoEnhances tubulin polymerization
Phenyl ring2,6-Difluoro substitutionMaximizes binding affinity
Para positionOxygen linker + 3-methylene chainImproves solubility and potency

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.